8a-Methyloctahydroazulene-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Methyloctahydroazulene-1,8-dione is a chemical compound known for its unique structure and properties It belongs to the class of azulene derivatives, which are characterized by their distinctive bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Methyloctahydroazulene-1,8-dione typically involves multi-step reactions. One common method includes the cyclocondensation of cyclohexane-1,3-dione with suitable aldehydes and nitrogen sources under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8a-Methyloctahydroazulene-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
8a-Methyloctahydroazulene-1,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8a-Methyloctahydroazulene-1,8-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Acridine-1,8-diones: These compounds share a similar bicyclic structure and are known for their biological activities.
Isoindolin-1,3-diones: These derivatives also exhibit interesting chemical and biological properties.
Uniqueness: 8a-Methyloctahydroazulene-1,8-dione stands out due to its unique structural features and the specific reactions it undergoes.
Properties
CAS No. |
60719-20-2 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
8a-methyl-3,3a,4,5,6,7-hexahydro-2H-azulene-1,8-dione |
InChI |
InChI=1S/C11H16O2/c1-11-8(6-7-10(11)13)4-2-3-5-9(11)12/h8H,2-7H2,1H3 |
InChI Key |
HYNPVPDRVUUVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CCCCC1=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.